Pyridazine-3,4-diamine
Overview
Description
Pyridazine-3,4-diamine is an organic compound with the molecular formula C4H6N4 . It is a derivative of pyridazine, which is an aromatic, heterocyclic compound containing a six-membered ring with two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of Pyridazine-3,4-diamine is characterized by a six-membered ring with two adjacent nitrogen atoms . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
Pyridazine derivatives, including Pyridazine-3,4-diamine, have been found to exhibit a wide range of pharmacological activities . Various chemical reactions involving pyridazine have been reported, including reactions with ketene N,S-acetals, N-tosylhydrazones, and 1,2,3-triazines .Scientific Research Applications
Medicinal Chemistry: c-Met Protein Kinase Inhibition
Pyridazine-3,4-diamine derivatives have been identified as potent inhibitors of the c-Met protein kinase . This enzyme is implicated in various types of cancer, and its inhibition can be a promising strategy for targeted cancer therapies. The compound’s structural similarity to the clinical candidate Savolitinib, which contains pyridazine nuclei, underscores its potential in this field.
Neuropharmacology: GABA A Modulation
In neuropharmacology, pyridazine-3,4-diamine frameworks are explored for their GABA A allosteric modulating activity . This application is significant in the development of treatments for neurological disorders such as epilepsy, anxiety, and insomnia, where modulation of GABA A receptors can have therapeutic benefits.
Polymer Chemistry: Solar Cell Components
The incorporation of pyridazine-3,4-diamine into polymers has been researched for use in solar cells . These polymers can enhance the efficiency of solar cells, making them more viable for sustainable energy solutions. The compound’s ability to improve charge transfer and stability in solar cell materials is particularly noteworthy.
Fluorescent Probes
Pyridazine-3,4-diamine derivatives serve as fluorescent probes due to their photophysical properties . These compounds can be used in bioimaging and diagnostics to track biological processes in real-time, providing valuable insights into cellular functions and disease progression.
Optoelectronics: Fluorescent Materials and Sensors
The optoelectronic applications of pyridazine-3,4-diamine include its use as fluorescent materials and sensors . These materials are crucial in the development of devices that detect light and convert it into electrical signals, with applications ranging from light-emitting diodes (LEDs) to advanced sensing technologies.
Antimicrobial and Anticancer Agents
Pyridazine-3,4-diamine and its derivatives exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties . These compounds can be designed to target specific pathogens or cancer cells, offering a pathway to new treatments that are more effective and less toxic than current options.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyridazine-3,4-diamine, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities Pyridazine derivatives have been associated with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It’s known that pyridazinone, a derivative of pyridazine, can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that Pyridazine-3,4-diamine might interact with its targets in a similar way, leading to changes in cellular processes.
Biochemical Pathways
Pyridazine derivatives have been associated with a broad spectrum of activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
The pyridazine ring is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . These properties could potentially influence the ADME properties of Pyridazine-3,4-diamine, impacting its bioavailability.
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . These activities suggest that Pyridazine-3,4-diamine could have diverse molecular and cellular effects.
properties
IUPAC Name |
pyridazine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,5,7)(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFLYXZXQZSHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423339 | |
Record name | pyridazine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61070-98-2 | |
Record name | pyridazine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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